

Predicted Metabolic Pathways of 2-(2-Fluorophenyl)propan-2-amine

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)propan-2-amine
hydrochloride

CAS No.: 1202751-82-3

Cat. No.: B1439365

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Technical Guide & Predictive Analysis

Executive Summary & Structural Logic

2-(2-Fluorophenyl)propan-2-amine (CAS: 74702-88-8) represents a distinct class of psychoactive scaffolds characterized by a "metabolic double-lock." Unlike traditional amphetamines, its structure possesses two critical features that drastically alter its pharmacokinetic profile:

- **Quaternary**
 - Carbon: The amine is attached to a tertiary carbon (gem-dimethyl substitution), eliminating the hydrogens required for standard oxidative deamination by Monoamine Oxidases (MAO) or Cytochrome P450s.
- **Ortho-Fluorine Substitution:** The fluorine atom at the 2-position of the phenyl ring exerts a steric and electronic blockade, preventing metabolic attack at the highly reactive ortho-sites

and increasing overall lipophilicity.

Predicted Outcome: The compound is expected to exhibit high metabolic stability, with a significant fraction excreted unchanged. The primary metabolic clearance route is predicted to be para-hydroxylation followed by Phase II conjugation, with a secondary route of N-oxidation.

Structural Analysis & Metabolic Soft Spots

To predict the pathways accurately, we must analyze the molecule's "Site of Metabolism" (SOM) liability.

Structural Feature	Metabolic Consequence	Predicted Pathway
Primary Amine (-NH ₂)	High polarity, basicity (pKa ~9-10).	N-Oxidation (Minor). N-Acetylation is sterically hindered.
Gem-Dimethyl (-C)	Steric bulk; lack of H-atoms.	Blocks Deamination. Prevents formation of ketone/aldehyde metabolites.
Ortho-Fluorine (2-F)	C-F bond is metabolically inert (116 kcal/mol).	Blocks Ortho-Hydroxylation. Shifts CYP450 attack to the para-position.
Phenyl Ring (C ₄)	Electron-rich, sterically accessible.	Aromatic Hydroxylation (Major).

Detailed Metabolic Pathways

Based on the metabolism of structural analogues like Phentermine and Cumylamine, the following pathways are proposed.

Pathway A: Aromatic Hydroxylation (Major)

- Mechanism: CYP450-mediated oxidation (likely CYP2D6 or CYP2C19 due to the basic amine pharmacophore).

- Regioselectivity: The 2-position is blocked by Fluorine. The 3-position (meta) is less favorable. The 4-position (para) is sterically open and electronically activated.
- Product: 4-Hydroxy-2-(2-fluorophenyl)propan-2-amine.
- Fate: This metabolite serves as the substrate for Phase II conjugation (Glucuronidation/Sulfation) to facilitate excretion.

Pathway B: N-Oxidation (Minor)

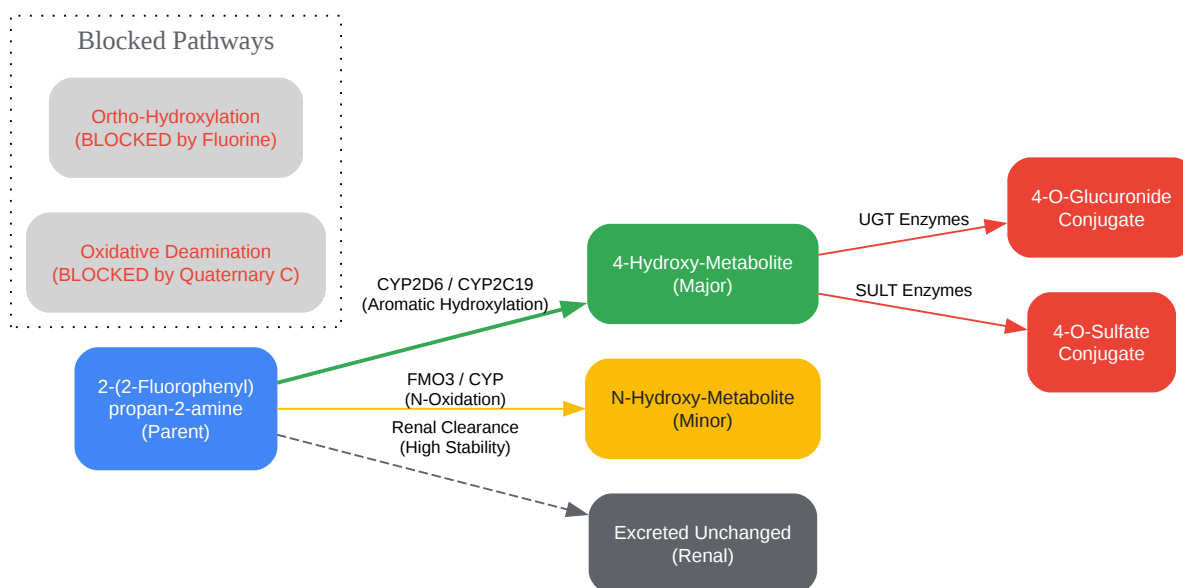
- Mechanism: Flavin-containing Monooxygenase (FMO) or CYP-mediated N-oxygenation.
- Constraint: While common in primary amines, the steric bulk of the adjacent gem-dimethyl group may reduce the rate of N-hydroxylase access compared to amphetamine.
- Product: N-Hydroxy-2-(2-fluorophenyl)propan-2-amine.
- Significance: N-hydroxy metabolites can be unstable or undergo further oxidation to nitroso species, though this is less likely without -hydrogens to facilitate dehydration to imines.

Pathway C: Phase II Conjugation

- Mechanism: UGT (UDP-glucuronosyltransferase) and SULT (Sulfotransferase).
- Substrate: The 4-Hydroxy metabolite (Pathway A).
- Product: 4-O-Glucuronide or 4-O-Sulfate conjugates.

Visualization of Metabolic Tree

The following diagram illustrates the hierarchical metabolic flow, emphasizing the blockade of deamination and the dominance of para-hydroxylation.



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Figure 1: Predicted metabolic tree showing the diversion from standard deamination pathways due to structural blockades.

Experimental Validation Protocol

To confirm these predictions, the following self-validating workflow is recommended. This protocol distinguishes between metabolic stability (clearance) and metabolite identification.

A. Reagents & Systems[1][2]

- Test System: Pooled Human Liver Microsomes (HLM) (50 donors) to capture population variability.
- Cofactors: NADPH (Phase I) and UDPGA (Phase II).
- Controls:

- Positive: Phentermine (structurally similar, stable) and Propranolol (high turnover).
- Negative: Boiled microsomes (to rule out non-enzymatic degradation).

B. Incubation Workflow (Step-by-Step)

- Preparation: Prepare a 10 mM stock of 2-(2-Fluorophenyl)propan-2-amine in DMSO. Dilute to 1 μ M working concentration in phosphate buffer (pH 7.4).
- Phase I Initiation: Add HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH (1 mM).
- Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 mins.
- Quenching: Terminate reaction with ice-cold Acetonitrile containing Internal Standard (e.g., d5-Phentermine).
- Phase II Step (Optional): For glucuronide confirmation, add UDPGA (2 mM) and Alamethicin (pore-forming agent) to a separate set of incubations.

C. Analytical Detection (LC-HRMS)

Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.

Parameter	Setting / Criteria
Column	C18 Reverse Phase (e.g., HSS T3), 1.8 μ m particle size.
Mobile Phase	A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
Ionization	ESI Positive Mode (+).
Target Ion (Parent)	$[M+H]^+$ = m/z 154.10 (approx, calc. based on exact mass).[1]
Target Ion (OH-Met)	$[M+H]^+$ + 16 Da = m/z 170.10.
Target Ion (Gluc)	$[M+H]^+$ + 16 Da + 176 Da = m/z 346.13.

Toxicological Implications

The predicted metabolic stability implies a long half-life ($T_{1/2}$).

- **Accumulation Risk:** Due to the blockade of the rapid deamination pathway, the compound may accumulate with chronic dosing, similar to Phentermine but potentially longer-lasting due to the fluorine-induced lipophilicity.
- **Drug-Drug Interactions (DDI):** If the compound is a substrate for CYP2D6, it may competitively inhibit the metabolism of other CYP2D6 substrates (e.g., dextromethorphan, antidepressants).
- **Active Metabolites:** The 4-hydroxy metabolite may retain dopaminergic/noradrenergic activity, extending the pharmacodynamic window.

References

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